molecular formula C18H24N2O6 B11530764 4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid

4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid

Cat. No.: B11530764
M. Wt: 364.4 g/mol
InChI Key: SCPOSKOAACWLNE-UHFFFAOYSA-N
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Description

4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid is a complex organic compound that belongs to the class of glutamic acid derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, amides, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid typically involves multi-step organic reactions. One common approach is the coupling of a carboxylic acid derivative with an amine derivative through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) in the presence of a catalyst like DMAP.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanoic acid moieties.

    Reduction: Reduction reactions can target the amide and carboxylic acid groups, converting them into amines and alcohols, respectively.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

    Glutamic Acid: A simpler derivative with similar functional groups but lacking the complex structure of the target compound.

    N-Acetylglutamic Acid: Another derivative with acetylation at the amino group, differing in its chemical reactivity and biological activity.

Uniqueness: 4-[({3-[(4-Carboxybutanamido)methyl]phenyl}methyl)carbamoyl]butanoic acid stands out due to its unique combination of functional groups and structural complexity. This makes it a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

5-[[3-[(4-carboxybutanoylamino)methyl]phenyl]methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C18H24N2O6/c21-15(6-2-8-17(23)24)19-11-13-4-1-5-14(10-13)12-20-16(22)7-3-9-18(25)26/h1,4-5,10H,2-3,6-9,11-12H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)

InChI Key

SCPOSKOAACWLNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)CCCC(=O)O)CNC(=O)CCCC(=O)O

Origin of Product

United States

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